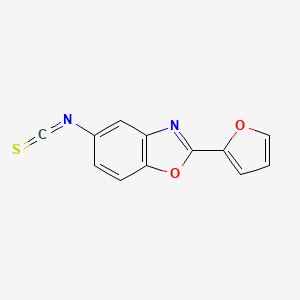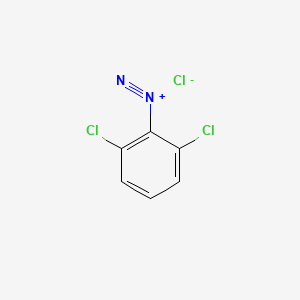
2,6-Dichlorobenzene-1-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichlorobenzene-1-diazonium chloride is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The diazonium group is highly reactive and can undergo various substitution reactions, making diazonium salts valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzene-1-diazonium chloride is typically synthesized from 2,6-dichloroaniline. The process involves the reaction of 2,6-dichloroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The reaction proceeds as follows: [ \text{2,6-Dichloroaniline} + \text{HNO}_2 + \text{HCl} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction is carefully controlled to maintain low temperatures and prevent decomposition of the diazonium salt.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorobenzene-1-diazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium group can couple with aromatic compounds to form azo compounds.
Common Reagents and Conditions:
Substitution by Halides: Using copper(I) chloride (CuCl) or copper(I) bromide (CuBr) to form 2,6-dichlorobromobenzene or 2,6-dichlorochlorobenzene.
Substitution by Hydroxides: Heating with water to form 2,6-dichlorophenol.
Coupling Reactions: Reacting with phenol or aniline derivatives in alkaline conditions to form azo dyes.
Major Products:
- 2,6-Dichlorobromobenzene
- 2,6-Dichlorochlorobenzene
- 2,6-Dichlorophenol
- Azo dyes
Scientific Research Applications
2,6-Dichlorobenzene-1-diazonium chloride has several applications in scientific research:
- Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
- Biology: Employed in the labeling of biomolecules for detection and analysis.
- Medicine: Utilized in the development of diagnostic agents and therapeutic compounds.
- Industry: Applied in the production of synthetic dyes and pigments.
Mechanism of Action
The mechanism of action of 2,6-dichlorobenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo nucleophilic substitution reactions, where the diazonium group is replaced by a nucleophile. The reaction mechanism typically proceeds through the formation of an aryl radical, which is then attacked by the nucleophile to form the final product.
Comparison with Similar Compounds
- Benzenediazonium chloride
- 2,4-Dichlorobenzene-1-diazonium chloride
- 4-Chlorobenzene-1-diazonium chloride
Comparison: 2,6-Dichlorobenzene-1-diazonium chloride is unique due to the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring. This substitution pattern influences the reactivity and selectivity of the compound in various chemical reactions. Compared to benzenediazonium chloride, the dichloro derivative exhibits different reactivity due to the electron-withdrawing effects of the chlorine atoms.
Properties
CAS No. |
43142-73-0 |
|---|---|
Molecular Formula |
C6H3Cl3N2 |
Molecular Weight |
209.5 g/mol |
IUPAC Name |
2,6-dichlorobenzenediazonium;chloride |
InChI |
InChI=1S/C6H3Cl2N2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3H;1H/q+1;/p-1 |
InChI Key |
ICVRSZZKVKXKIV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+]#N)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
![S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate](/img/structure/B14666671.png)
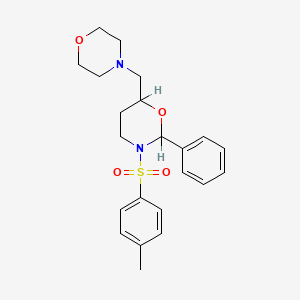
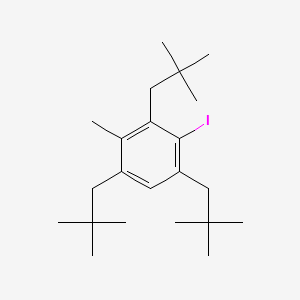
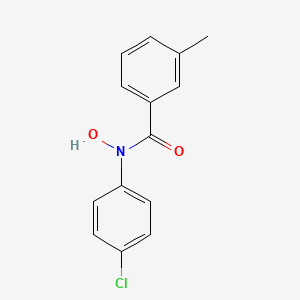
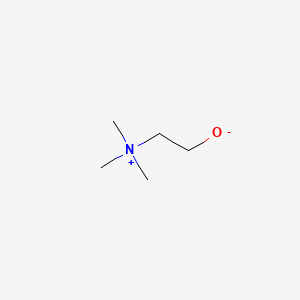
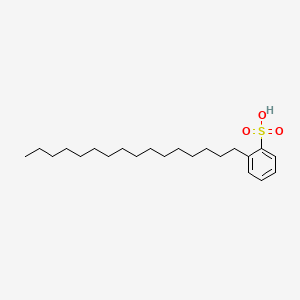
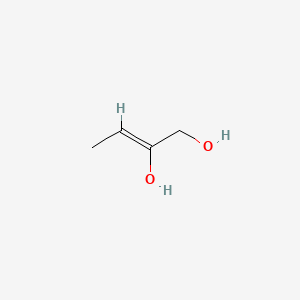

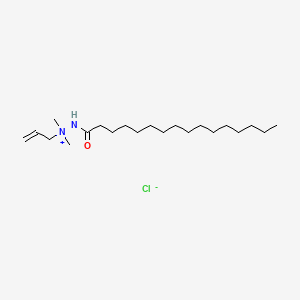
![7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane](/img/structure/B14666718.png)
![Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14666722.png)

